molecular formula C₁₆H₁₁D₃F₃N₅O₂ B1140758 Voriconazole-d3 N-Oxide CAS No. 1217851-84-7

Voriconazole-d3 N-Oxide

Cat. No. B1140758
M. Wt: 368.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Voriconazole-d3 N-Oxide is an internal standard used for the quantification of voriconazole N-oxide . It is a major metabolite of the triazole antifungal voriconazole . It is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 .


Synthesis Analysis

Voriconazole-d3 N-Oxide is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . A study on microdialysis of Voriconazole and its N-Oxide metabolite provides insights into the distribution and metabolism processes of Voriconazole in humans .


Molecular Structure Analysis

The molecular formula of Voriconazole-d3 N-Oxide is C16 D3 H11 F3 N5 O2 . Its molecular weight is 368.33 .


Chemical Reactions Analysis

Voriconazole-d3 N-Oxide is a major metabolite of the triazole antifungal voriconazole . It is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . The metabolic ratio of voriconazole N-oxide (NO) to voriconazole (VRC) concentrations in interstitial space fluid and plasma depends on the CYP2C19 genotype-predicted phenotype .


Physical And Chemical Properties Analysis

Voriconazole-d3 N-Oxide has a molecular formula of C16 D3 H11 F3 N5 O2 and a molecular weight of 368.33 .

Scientific Research Applications

  • Quantification in Human Urine : Voriconazole-d3 N-Oxide is used as an isotopic internal standard in a liquid chromatography-tandem mass spectrometry method to quantify voriconazole and its metabolite, voriconazole N-oxide, in human urine. This method aids in studying urinary excretion of voriconazole (Yu et al., 2021).

  • Analysis in Human Whole Blood : It is also used in developing assays for quantitation of voriconazole and voriconazole N-oxide in small volumes of blood, particularly in pediatric clinical trials investigating the impact of intestinal inhibition of CYP3A4 on voriconazole pharmacokinetics (Moorthy et al., 2019).

  • Role in Oxidative Metabolism : Studies on the oxidative metabolism of voriconazole by human liver microsomes have revealed the role of flavin-containing monooxygenase (FMO) in the metabolic formation of voriconazole N-oxide, highlighting the complex metabolic pathways of voriconazole (Yanni et al., 2008; Yanni et al., 2010).

  • Pharmacokinetics and Metabolism in Patients : Voriconazole and its metabolites, including the N-oxide, are studied for their pharmacokinetics and metabolism in patients, providing insights into their variability and implications for dosing and therapeutic drug monitoring (Geist et al., 2013).

  • Photocarcinogenesis in Organ Transplant Recipients : Voriconazole and its primary metabolite, voriconazole N-oxide, are implicated in the development of skin cancer in organ transplant recipients. Research suggests a potential mechanism involving voriconazole-induced photosensitivity and carcinogenesis (Williams et al., 2014).

  • Influence on CYP2C19 Mediated Metabolism : Population pharmacokinetic analysis characterizes CYP2C19 genetic variations' influence on voriconazole and its N-oxide metabolite pharmacokinetics, supporting dose optimization in immunocompromised patients (Li et al., 2022).

  • Drug-Drug Interactions : The interaction between voriconazole and other drugs, such as imatinib, is studied to assess the potential drug-drug interactions and their impact on the metabolism of both drugs (Lin et al., 2019).

Safety And Hazards

Voriconazole-d3 N-Oxide is for research use only and not intended for human or veterinary diagnostic or therapeutic use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The feasibility of the simultaneous microdialysis of Voriconazole and its N-Oxide metabolite in vivo was demonstrated and provided new quantitative insights by leveraging distribution and metabolism processes of Voriconazole in humans . The exploratory analysis suggested substantial dissimilarities of Voriconazole and its N-Oxide metabolite pharmacokinetics in plasma and interstitial space fluid . Ultimately, a thorough understanding of target-site pharmacokinetics might contribute to the optimization of personalized Voriconazole dosing regimens .

properties

IUPAC Name

(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLFPLUCFPRUHU-QLWAGJNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Voriconazole-d3 N-Oxide

Citations

For This Compound
4
Citations
Y Yu, YQ Yang, NJ Zeng, HW Zhang… - Journal of …, 2022 - academic.oup.com
… Voriconazole-d3 and voriconazole-d3 N-oxide were used as isotopic internal standards. Samples were processed by protein precipitation and separated using a ZORBAX SB-Aq …
Number of citations: 1 academic.oup.com
LA Decosterd, B Rochat, B Pesse… - Antimicrobial agents …, 2010 - Am Soc Microbiol
Therapeutic drug monitoring (TDM) may contribute to optimizing the efficacy and safety of antifungal therapy because of the large variability in drug pharmacokinetics. Rapid, sensitive, …
Number of citations: 147 journals.asm.org
NW Tissot, J Bille, T Calandra, B Zanolari, O Marchetti - 2010 - Citeseer
… Fluconazole-d4, voriconazole-d3, voriconazole-d3 N-oxide, 18 posaconazole-d4, itraconazole-d5 and hydroxy-itraconazole-d5 were used as IS for their 19 target analyte; voriconazole-…
Number of citations: 2 citeseerx.ist.psu.edu
D Haefliger, C Marzolini, F Lamoth… - British journal of …, 2023 - Wiley Online Library
… liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) method, using the stable isotopically-labelled Internal Standards voriconazole-d3 and voriconazole-d3-N-oxide. The …
Number of citations: 1 bpspubs.onlinelibrary.wiley.com

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